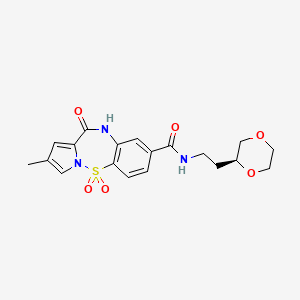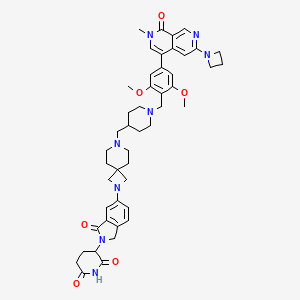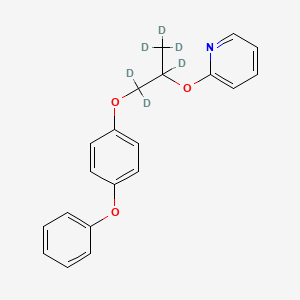
AcrB-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AcrB-IN-4 is a compound known for its role as an inhibitor of the AcrB efflux pump, which is a component of the AcrAB-TolC efflux system in Escherichia coli. This efflux pump is responsible for the expulsion of a wide range of antibiotics and other toxic substances from bacterial cells, contributing to multidrug resistance. This compound enhances the efficacy of antibiotics by inhibiting the function of the AcrB efflux pump, thereby preventing the bacteria from expelling the antibiotics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AcrB-IN-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One of the synthetic routes involves the use of benzochromene derivatives, which are synthesized through a series of reactions involving cyclization and substitution reactions . The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
AcrB-IN-4 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may result in the formation of carboxylic acids, while reduction reactions may produce alcohols .
Wissenschaftliche Forschungsanwendungen
AcrB-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of efflux pumps and their inhibition.
Biology: Helps in understanding the role of efflux pumps in bacterial resistance and the development of new antibacterial agents.
Medicine: Potential use in combination with antibiotics to treat infections caused by multidrug-resistant bacteria.
Industry: Used in the development of new drugs and therapeutic agents targeting bacterial efflux pumps
Wirkmechanismus
AcrB-IN-4 exerts its effects by binding to the AcrB efflux pump, thereby inhibiting its function. The AcrB efflux pump is a homotrimeric protein that uses the proton motive force to expel toxic substances from bacterial cells. This compound binds to specific sites on the AcrB protein, preventing the conformational changes required for the efflux process. This inhibition enhances the efficacy of antibiotics by allowing them to accumulate within the bacterial cells .
Vergleich Mit ähnlichen Verbindungen
AcrB-IN-4 is unique in its ability to inhibit the AcrB efflux pump without disrupting the bacterial outer membrane or displaying toxicity in model organisms. Similar compounds include:
NMP (N-methylpiperazine): Another efflux pump inhibitor with a different mechanism of action.
PAβN (Phenylalanine-arginine β-naphthylamide): Known for its broad-spectrum efflux pump inhibition but with higher toxicity.
Pyranopyridines (MBX series): Potent inhibitors of the AcrB efflux pump with varying degrees of efficacy and toxicity
This compound stands out due to its specific targeting of the AcrB efflux pump and its potential for use in combination therapies with antibiotics to combat multidrug-resistant bacterial infections.
Eigenschaften
Molekularformel |
C29H34N2O4S |
|---|---|
Molekulargewicht |
506.7 g/mol |
IUPAC-Name |
[7-[3-(4-aminophenyl)sulfanylpropoxy]-2,2-dimethyl-3,4-dihydrobenzo[h]chromen-5-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C29H34N2O4S/c1-29(2)12-11-23-25(28(32)31-13-16-33-17-14-31)19-24-22(27(23)35-29)5-3-6-26(24)34-15-4-18-36-21-9-7-20(30)8-10-21/h3,5-10,19H,4,11-18,30H2,1-2H3 |
InChI-Schlüssel |
AKLNAJNYBBUACV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2=C(C=C3C(=C2O1)C=CC=C3OCCCSC4=CC=C(C=C4)N)C(=O)N5CCOCC5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



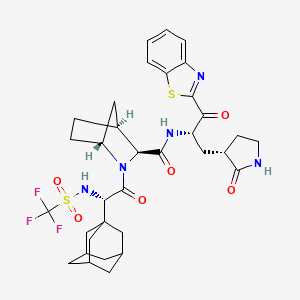

![[(1R,2R,3S,7R,8R,12R,13S,18S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate](/img/structure/B12391969.png)

![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391982.png)
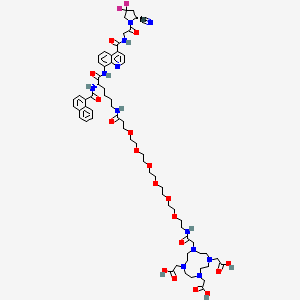

![N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)

![2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12392025.png)
